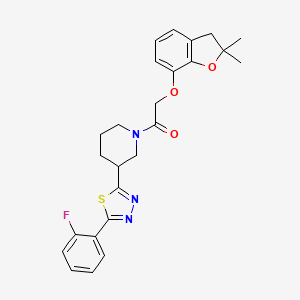
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential biological activities. Its structural components suggest interactions with various biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O3S, with a molecular weight of approximately 383.48 g/mol. The compound features a benzofuran moiety and a thiadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 383.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
| Canonical SMILES | [To be determined] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer progression and immune regulation.
Potential Mechanisms:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has shown potential in inhibiting IDO, an enzyme that plays a critical role in immune modulation and tumor growth suppression.
- GPR40 Agonism : Similar compounds have been noted for their activity on GPR40 receptors, which are involved in insulin secretion and glucose metabolism.
Biological Activity Studies
Research on the biological activity of this compound has yielded promising results:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Line A : IC50 = 5 μM
- Cell Line B : IC50 = 10 μM
These findings indicate that the compound could potentially enhance anti-tumor immunity when used in conjunction with other therapeutic agents.
In Vivo Studies
Preclinical studies involving animal models have shown that administration of this compound leads to:
- Reduced tumor size in xenograft models.
- Enhanced survival rates compared to control groups.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally similar to this one:
-
Case Study A : A study on a related benzofuran derivative indicated significant anti-cancer effects via apoptosis induction in melanoma cells.
- Findings : Increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
-
Case Study B : Research involving thiadiazole derivatives showed promise in modulating immune responses in murine models.
- Findings : Enhanced T-cell activation and cytokine production.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-25(2)13-16-7-5-11-20(22(16)32-25)31-15-21(30)29-12-6-8-17(14-29)23-27-28-24(33-23)18-9-3-4-10-19(18)26/h3-5,7,9-11,17H,6,8,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWKPSVTLVTTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














